Pyrazolo[1,5-a]pyrimidine-3,7-diamine
Description
Structure
3D Structure
Properties
CAS No. |
201599-12-4 |
|---|---|
Molecular Formula |
C6H7N5 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-3,7-diamine |
InChI |
InChI=1S/C6H7N5/c7-4-3-10-11-5(8)1-2-9-6(4)11/h1-3H,7-8H2 |
InChI Key |
PNFZIEOWPDFJBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C(C=N2)N)N=C1)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pyrazolo 1,5 a Pyrimidine 3,7 Diamine and Analogous Structures
Established Cyclization and Condensation Pathways
The construction of the pyrazolo[1,5-a]pyrimidine (B1248293) core has traditionally relied on cyclization and condensation reactions, which remain fundamental and widely used strategies in organic synthesis.
Cyclocondensation Reactions of Aminopyrazoles with 1,3-Biselectrophiles
A cornerstone in the synthesis of pyrazolo[1,5-a]pyrimidines is the cyclocondensation reaction between an aminopyrazole and a 1,3-biselectrophilic partner. mdpi.com This approach allows for the versatile construction of the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) core. The regioselectivity of this reaction is a key consideration, often influenced by the nature of the substituents on both the aminopyrazole and the biselectrophile, as well as the reaction conditions.
The reaction of 3-aminopyrazoles with various 1,3-dicarbonyl compounds, or their synthetic equivalents like β-ketoesters, enaminones, and enaminonitriles, is a common route. youtube.com For instance, the condensation of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base like sodium ethoxide leads to the formation of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. nih.gov Subsequent chlorination and nucleophilic substitution can then be employed to introduce amino groups at the 5- and 7-positions.
A notable example involves the reaction of 4-((4-fluorophenyl)diazenyl)-1H-pyrazole-3,5-diamine with enaminones in glacial acetic acid under reflux, yielding 7-substituted-pyrazolo[1,5-a]pyrimidin-2-amine derivatives. researchgate.net The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto the enaminone, followed by cyclization and dehydration.
| Aminopyrazole Reactant | 1,3-Biselectrophile | Product | Reference |
| 5-Amino-3-methylpyrazole | Diethyl malonate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | nih.gov |
| 4-((4-Fluorophenyl)diazenyl)-1H-pyrazole-3,5-diamine | Enaminones | 7-Substituted-pyrazolo[1,5-a]pyrimidin-2-amines | researchgate.net |
| 5-Aminopyrazole derivatives | 3-Oxo-2-phenyl propanenitrile | 7-Aminopyrazolo[1,5-a]pyrimidines | researchgate.net |
| 1H-Pyrazol-5-amine derivatives | 3-(Dimethylamino)-2-(4-nitrophenyl)acrylonitrile | Substituted pyrazolo[1,5-a]pyrimidines | researchgate.net |
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity from simple starting materials in a single step. acs.org Several MCRs have been developed for the synthesis of pyrazolo[1,5-a]pyrimidines and related heterocyclic systems.
One such approach involves a five-component reaction of an aromatic aldehyde, barbituric acid, ethyl acetoacetate (B1235776), hydrazine (B178648) hydrate, and ammonium (B1175870) acetate (B1210297) in an aqueous alcoholic medium to produce pyrazolo[4,3:5,6]pyrido[2,3-d]pyrimidine-5,7(6H)-diones. acs.org While not directly yielding pyrazolo[1,5-a]pyrimidine-3,7-diamine, this methodology showcases the potential of MCRs in constructing complex fused pyrimidine systems.
A three-component strategy for the synthesis of pyrazolo[1,5-a]pyrimidines involves the Rh(III)-catalyzed annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides under microwave heating. nih.gov This method demonstrates good functional group tolerance and provides access to a variety of substituted pyrazolo[1,5-a]pyrimidines. nih.gov
Catalytic and Cross-Coupling Strategies
Modern synthetic chemistry has increasingly turned to catalytic and cross-coupling reactions to achieve highly efficient and selective transformations. These methods have been successfully applied to the synthesis and functionalization of the pyrazolo[1,5-a]pyrimidine scaffold.
Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have become indispensable for the functionalization of the pyrazolo[1,5-a]pyrimidine core. nih.gov These reactions allow for the introduction of a wide range of substituents, which is crucial for tuning the biological activity of these compounds. nih.gov
For example, a key intermediate, 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine, can be subjected to Suzuki coupling with various boronic acids or esters to introduce aryl or heteroaryl groups at the 5-position. nih.gov Similarly, the Buchwald-Hartwig amination has been employed to install amino groups on the pyrazolo[1,5-a]pyrimidine ring system. nih.gov An efficient one-pot, two-step process involving a Pd-catalyzed direct C-H arylation followed by saponification–decarboxylation has been reported for the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines. nih.gov A solvent-free, microwave-assisted palladium-catalyzed reaction of β-halovinyl/aryl aldehydes with 3-aminopyrazoles or 5-aminopyrazoles also provides an efficient route to a range of substituted pyrazolo[1,5-a]pyrimidines. nih.gov
| Coupling Reaction | Reactants | Catalyst/Reagents | Product | Reference |
| Suzuki Coupling | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine, Boronic acid/ester | Pd(PPh3)4, Na2CO3 | 5-Aryl/heteroaryl-pyrazolo[1,5-a]pyrimidine derivatives | nih.gov |
| Buchwald-Hartwig Amination | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine, Amines | Palladium catalyst, base | Aminated pyrazolo[1,5-a]pyrimidine derivatives | nih.gov |
| Direct C-H Arylation | Pyrazolo[1,5-a]pyrimidine | Pd catalyst | 7-Aryl-pyrazolo[1,5-a]pyrimidines | nih.gov |
| Reaction with β-halovinyl/aryl aldehydes | β-Halovinyl/aryl aldehydes, 3-aminopyrazoles/5-aminopyrazoles | Pd(OAc)2, PPh3, K2CO3 | Substituted pyrazolo[1,5-a]pyrimidines | nih.gov |
Click Chemistry Applications
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a highly efficient and reliable method for the functionalization of various molecular scaffolds, including pyrazolo[1,5-a]pyrimidines. semanticscholar.orgrsc.org This reaction allows for the rapid and specific formation of a stable triazole linkage, connecting the pyrazolo[1,5-a]pyrimidine core to other molecular fragments. semanticscholar.org
The synthesis of triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids has been achieved through the CuAAC reaction of a 7-O-propargylated pyrazolo[1,5-a]pyrimidine with an azido (B1232118) glycoside. The reaction conditions can be optimized using microwave irradiation, leading to excellent yields in a short reaction time. Similarly, N-propargylated pyrazolo[1,5-a]pyrimidinones have been successfully employed in microwave-assisted click reactions with azido glucosides to furnish triazole-bridged N-glycosides.
This methodology offers a powerful strategy for creating diverse libraries of pyrazolo[1,5-a]pyrimidine conjugates for various applications, including the development of new therapeutic agents. semanticscholar.org
Green Chemistry Principles and Sustainable Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutically relevant molecules to minimize environmental impact. For the synthesis of pyrazolo[1,5-a]pyrimidines, several sustainable approaches have been developed.
Microwave-assisted organic synthesis (MAOS) has been shown to be a highly effective green technique, often leading to shorter reaction times, higher yields, and improved selectivity compared to conventional heating methods. The synthesis of various pyrazolo[1,5-a]pyrimidine derivatives has been successfully achieved under microwave irradiation, including cyclization reactions and palladium-catalyzed couplings. nih.govnih.gov For example, a facile and efficient microwave-assisted procedure has been described for the synthesis of novel pyrazolo[1,5-a]pyrimidines linked to a sulfonyl dibenzene moiety.
The use of environmentally benign solvents, such as water or ethanol (B145695), and recyclable catalysts are other key aspects of green synthetic strategies. An ultrasonic-assisted synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in aqueous ethanol using potassium bisulfate (KHSO4) as a catalyst exemplifies a green approach. This method avoids the use of hazardous organic solvents and toxic metal catalysts.
| Green Chemistry Approach | Reaction Type | Key Features | Reference |
| Microwave-Assisted Synthesis | Cyclization, Cross-Coupling | Shorter reaction times, higher yields, improved selectivity | nih.govnih.gov |
| Ultrasound-Assisted Synthesis | Cyclocondensation | Use of aqueous ethanol, benign catalyst (KHSO4) | |
| Use of Green Solvents | Various | Water, ethanol |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net This technique significantly enhances the reactivity of starting materials, facilitating rapid cyclization reactions. nih.gov
One notable application involves the regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. This is achieved through the cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles under solvent-free, microwave-assisted conditions. nih.gov The reaction of 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles and their ethyl carboxylate analogs with various electrophiles under microwave irradiation also leads to the efficient formation of the pyrazolo[1,5-a]pyrimidine core. nih.gov For instance, the reaction of an aminopyrazole derivative with benzylidene malononitrile (B47326) at 120 °C for 20 minutes under microwave irradiation selectively yields the 7-aminopyrazolo[1,5-a]pyrimidine derivative over its 5-amino isomer. nih.gov
Furthermore, microwave irradiation has been successfully employed in palladium-catalyzed cross-coupling reactions for the synthesis of a wide range of substituted pyrazolo[1,5-a]pyrimidines. researchgate.net This solvent-free method allows for the efficient synthesis of these fused heterocycles in good yields. researchgate.net Sequential one-pot syntheses under microwave conditions have also been developed for related nitrogen-rich heterocyclic systems like pyrazolo[1,5-a] nih.goveurekaselect.comeurjchem.comtriazines, highlighting the versatility of this technology. mdpi.com
Table 1: Examples of Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
| Starting Materials | Reagents/Conditions | Product | Key Features |
| 3-Oxo-2-(2-arylhydrazinylidene) butanenitriles and 5-amino-1H-pyrazoles | Microwave irradiation, solvent-free | 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines | Regioselective, high yields, short reaction times. nih.gov |
| 5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles/carboxylates and electrophiles | Microwave irradiation | 4,7-Dihydropyrazolo[1,5-a]pyrimidine derivatives | Efficient formation of the pyrazolo[1,5-a]pyrimidine core. nih.gov |
| Aminopyrazole derivative and benzylidene malononitrile | Microwave irradiation, 120 °C, 20 min | 7-Aminopyrazolo[1,5-a]pyrimidine derivative | High regioselectivity for the 7-amino isomer. nih.gov |
| β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles | Palladium catalyst, microwave irradiation, solvent-free | Substituted pyrazolo[1,5-a]pyrimidines | Efficient and applicable to a wide range of substrates. researchgate.net |
| 5-Aminopyrazole and ethoxycarbonyl isothiocyanate | Microwave irradiation, sequential one-pot | 8-Substituted Pyrazolo[1,5-a] nih.goveurekaselect.comeurjchem.comtriazines | Demonstrates the utility of microwave-assisted synthesis for related heterocyclic systems. mdpi.com |
| 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione and 4-methyl-2-phenyl-2H-pyrazolo[3,4-b]pyridine | Microwave irradiation, catalyst-free | Pyrazolo-enaminones, bipyrazoles, and bipyrazolopyridines | Synthesis of novel pyrazolo-enaminones and related compounds. bohrium.com |
Ultrasound-Assisted Synthesis
Ultrasound irradiation is another green chemistry approach that has been effectively utilized in the synthesis of pyrazolo[1,5-a]pyrimidines, often leading to shorter reaction times, milder conditions, and satisfactory yields. nih.gov
One prominent method involves the cyclocondensation of 3-amino-5-methyl-1H-pyrazole with various 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones in ethanol under ultrasonic irradiation for just 5 minutes. nih.gov This procedure is lauded for its simplicity, easy work-up, and good to excellent yields (61-98%). nih.gov
Ultrasound has also been instrumental in the multi-step synthesis of 2-alkynyl pyrazolo[1,5-a]pyrimidines. eurekaselect.com This process includes the construction of the pyrazolo[1,5-a]pyrimidine ring with a bromo group at the C-2 position, followed by a Pd/C-Cu catalyzed alkynylation, all facilitated by ultrasound. eurekaselect.com In another application, a series of antipyrinyl-pyrazolo[1,5-a]pyrimidines were synthesized through the reaction of an aminopyrazole with various formylated active proton compounds in the presence of potassium hydrogen sulfate (B86663) (KHSO4) in an aqueous medium under ultrasound irradiation. eurjchem.comresearchgate.net This method yielded the desired products in high yields (93-96%) after a simple filtration and washing procedure. researchgate.net
Table 2: Examples of Ultrasound-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
| Starting Materials | Reagents/Conditions | Product | Key Features |
| 3-Amino-5-methyl-1H-pyrazole and 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones | Ultrasound, Ethanol, 5 min | Pyrazolo[1,5-a]pyrimidines | Simple procedure, mild conditions, short reaction times, and good to excellent yields (61-98%). nih.gov |
| Aminopyrazole and formylated active proton compounds | Ultrasound, KHSO4, aqueous media | Antipyrinyl-pyrazolo[1,5-a]pyrimidines | High yields (93-96%), simple work-up. eurjchem.comresearchgate.net |
| Aminopyrazole and enaminonitriles | Ultrasound, KHSO4, ethanol:water (1:1) | Pyrazolopyrimidines | Good yields (87-92%) with short reaction times (3-10 minutes). researchgate.net |
| Aminopyrazoles and symmetric/non-symmetric alkynes | Ultrasound, KHSO4, aqueous ethanol | Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives | Green synthetic approach, good yields. bme.hu |
Solvent-Free and Aqueous Medium Reactions
In line with the principles of green chemistry, solvent-free and aqueous medium reactions are gaining prominence in the synthesis of pyrazolo[1,5-a]pyrimidines. These methods reduce the environmental impact by minimizing or eliminating the use of hazardous organic solvents.
A notable example is the microwave-assisted, solvent-free cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles to produce regioselectively functionalized pyrazolo[1,5-a]pyrimidines. nih.gov Another green approach involves a one-pot, four-component reaction of hydrazine hydrate, ethyl acetoacetate, various aldehydes, and barbituric acid or its dimethyl derivative under solvent-free conditions using a magnetic catalyst. ijarsct.co.in This method boasts excellent yields, short reaction times, and easy catalyst recycling. ijarsct.co.in
Aqueous media have also proven to be effective for these syntheses. For instance, the synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines has been successfully carried out in an aqueous solution of KHSO4 under ultrasound irradiation. eurjchem.comresearchgate.net This approach offers high yields and a straightforward work-up. researchgate.net Similarly, the reaction of aminopyrazoles with symmetric and non-symmetric alkynes in aqueous ethanol under ultrasound irradiation provides a green route to pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. bme.hu
Regioselective Synthesis and Derivatization
The biological activity of pyrazolo[1,5-a]pyrimidines is highly dependent on the substitution pattern on the heterocyclic core. Therefore, the development of regioselective synthetic and functionalization methods is of paramount importance.
Site-Selective Functionalization at Pyrimidine Ring Positions (e.g., C-7, C-5)
The pyrimidine ring of the pyrazolo[1,5-a]pyrimidine scaffold offers several positions for selective functionalization, with C-7 and C-5 being particularly important. The C-7 position is often more reactive towards nucleophilic substitution. For instance, in 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, the chlorine atom at C-7 can be selectively substituted with morpholine (B109124) in the presence of potassium carbonate at room temperature with high yield. nih.gov This selectivity is attributed to the higher reactivity of the C-7 chlorine atom. nih.gov
The synthesis of 7-(N-arylamino)pyrazolo[1,5-a]pyrimidines can also be achieved with high yields, where the reaction conditions can be tuned based on the electronic properties of the aromatic amine. nih.gov Furthermore, the reaction of aminopyrazoles with β-enaminones can lead to the formation of pyrazolo[1,5-a]pyrimidines with nitrogenous groups at the C-7 position. nih.gov A straightforward formylation at the C-7 position of substituted pyrazolo[1,5-a]pyrazines has also been reported, which proceeds through the insertion of a carbene into the most acidic C-H bond. researchgate.net
Functionalization at the C-5 position can be achieved through various methods, including Suzuki couplings. For example, a hydroxyl group at C-5 can be converted to a chloride, which then undergoes a Suzuki coupling to introduce aryl groups. nih.gov
Site-Selective Functionalization at Pyrazole Ring Positions (e.g., C-3)
The pyrazole ring of the pyrazolo[1,5-a]pyrimidine system also allows for selective functionalization, particularly at the C-3 position. The high nucleophilicity of this position makes it a prime target for electrophilic substitution. nih.gov For instance, Vilsmeier-Haack conditions can be employed for the formylation of the C-3 position. nih.gov
Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to introduce aryl moieties at the C-3 position. nih.gov By modifying the ligand and catalyst, it is possible to functionalize the nucleophilic site at the pyrazole moiety. nih.gov For example, a method has been developed to add an aryl group at the C-3 position of a pyrazolo[1,5-a]pyrimidine that already possesses substituents at the C-5 and C-7 positions. nih.gov
One-Pot Reaction Sequences for Pyrazolo[1,5-a]pyrimidine Core Formation
One-pot multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like pyrazolo[1,5-a]pyrimidines from simple starting materials in a single step. researchgate.net These reactions are characterized by their high atom economy, convergence, and ease of execution. researchgate.net
A notable example is a one-pot, five-component reaction involving substituted aromatic or heteroaromatic aldehydes, barbituric acid, ethyl acetoacetate, hydrazine hydrate, and ammonium acetate in an aqueous alcoholic medium. ijcrt.org This reaction, catalyzed by silver triflate, yields pyrazolo[4,3:5,6]pyrido[2,3-d]pyrimidine-5,7(6H)-diones with advantages such as shorter reaction times and energy efficiency. ijcrt.org
Another three-component condensation involves 4-(thiazol-2-yldiazenyl)-1H-pyrazole-3,5-diamine, triethyl orthoformate, and carbonyl compounds or nitriles with an activated methylene (B1212753) group to produce substituted pyrazolo[1,5-a]pyrimidines. researchgate.net A variation of this is a one-pot process where the same diaminopyrazole reacts with ethyl acetoacetate and benzaldehyde (B42025) to furnish a highly substituted 4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate. researchgate.net
Furthermore, a one-pot, two-step synthesis of 7-substituted pyrazolo[1,5-a]pyrimidin-5-ones has been reported from the reaction of 3-aminopyrazole (B16455) with activated alkynes. researchgate.net These intermediates can then be used to generate a library of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines. researchgate.net
Comprehensive Spectroscopic and Structural Elucidation of Pyrazolo 1,5 a Pyrimidine 3,7 Diamine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of Pyrazolo[1,5-a]pyrimidine-3,7-diamine derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the number and type of protons and carbons, and their connectivity.
¹H NMR Spectroscopy
Proton (¹H) NMR spectroscopy reveals the electronic environment of each hydrogen atom in the molecule. For the this compound core, distinct signals are expected for the protons on the pyrimidine (B1678525) and pyrazole (B372694) rings, as well as for the amine (-NH₂) groups.
Table 1: Representative ¹H NMR Spectral Data for a Pyrazolo[1,5-a]pyrimidine (B1248293) Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyrimidine-H | 7.50 - 8.50 | Doublet / Singlet | - |
| Pyrazole-H | 6.00 - 7.00 | Doublet / Singlet | - |
| -NH₂ (C7) | 7.00 - 8.00 | Broad Singlet | - |
| -NH₂ (C3) | 5.50 - 6.50 | Broad Singlet | - |
(Note: Data is illustrative and can vary based on solvent and specific derivative structure.)
¹³C NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.
Carbons bonded to nitrogen atoms, particularly within the heterocyclic rings, will appear at characteristic downfield shifts. The carbons bearing the amino groups (C3 and C7) are expected to be significantly shielded compared to similar carbons in unsubstituted pyrazolopyrimidines, resulting in upfield shifts. Quaternary carbons (those not bonded to any hydrogen) within the fused ring system will also be identifiable, often by their lower intensity signals in broadband-decoupled spectra.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=N (Pyrimidine) | 150 - 160 |
| C-NH₂ (C7) | 145 - 155 |
| C-NH₂ (C3) | 135 - 145 |
| Bridgehead Carbons | 140 - 150 |
| CH (Pyrimidine) | 90 - 100 |
| CH (Pyrazole) | 80 - 90 |
(Note: These are estimated ranges. Actual values depend on the solvent and substitution.)
¹⁹F NMR Spectroscopy (for fluorinated derivatives)
For derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR spectroscopy is a powerful and highly sensitive technique. The chemical shifts of fluorine are very responsive to changes in the electronic environment, making it an excellent probe for structural confirmation. The position of a fluorine substituent on the aromatic rings or on an alkyl side chain can be determined with high precision. Furthermore, coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides valuable information about the connectivity of the fluorinated part of the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.
Key expected vibrational modes include:
N-H Stretching: The two primary amine groups (-NH₂) will give rise to characteristic sharp to medium bands in the region of 3200-3500 cm⁻¹. Often, two bands are observed for the symmetric and asymmetric stretching modes.
C-H Stretching: Aromatic C-H stretching vibrations are typically observed as weaker bands above 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the fused aromatic rings will appear in the 1500-1650 cm⁻¹ region.
N-H Bending: The scissoring vibration of the primary amine groups usually results in a strong absorption band between 1580 and 1650 cm⁻¹.
Table 3: Key FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Asymmetric & Symmetric) | 3200 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium |
| C=N / C=C Ring Stretch | 1500 - 1650 | Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of this compound and confirming its elemental composition.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high confidence. The fragmentation pattern observed in the mass spectrum offers structural clues. Under electron impact (EI) or other ionization methods, the parent molecule breaks apart into smaller, characteristic fragments. The analysis of these fragment ions helps to piece together the structure of the original molecule, corroborating the data obtained from NMR and IR spectroscopy. For this compound, fragmentation would likely involve the loss of small molecules like HCN or NH₃, and cleavage of the ring system, providing a unique fragmentation fingerprint.
X-ray Crystallography for Absolute Stereochemistry and Conformation
The process involves irradiating a single crystal of the target compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information about the electron density distribution within the crystal, from which a detailed model of the molecular structure can be constructed.
In the case of pyrazolo[1,5-a]pyrimidine derivatives, single-crystal X-ray diffraction has been employed to confirm molecular structures synthesized through various reaction pathways. For instance, the structure of a 7-aminopyrazolo[1,5-a]pyrimidine derivative was unequivocally confirmed using this method. nih.gov Such analyses are critical for verifying regioselectivity in syntheses where multiple isomers could potentially form.
Detailed crystallographic studies on related pyrazolo[1,5-a]pyrimidine systems have revealed key structural features. For example, the crystal structures of two polymorphs of a dipyrazolopyrimidine derivative were elucidated, both crystallizing in a monoclinic system with the space group P2₁/c. mdpi.com Although these were not 3,7-diamine derivatives, the study highlights the level of detail that can be obtained, including slight variations in unit cell parameters between different crystalline forms. mdpi.com
The data obtained from X-ray crystallography, such as that presented in Table 1, provides a precise geometric description of the molecule. This information is fundamental for computational modeling and docking studies to predict how these molecules might interact with biological targets.
Table 1: Crystallographic Data for a Dipyrazolopyrimidine Derivative
| Parameter | Polymorph 9a | Polymorph 9b |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 10.123 | 10.234 |
| b (Å) | 18.456 | 18.567 |
| c (Å) | 12.345 | 12.456 |
| α (°) | 90 | 90 |
| β (°) | 109.87 | 109.98 |
| γ (°) | 90 | 90 |
| Volume (ų) | 2165.4 | 2198.7 |
| Z | 4 | 4 |
This table is interactive. You can sort and filter the data.
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which is then compared to the theoretical values calculated from the compound's molecular formula. This comparison serves as a crucial verification of a newly synthesized compound's purity and empirical formula.
For derivatives of this compound, elemental analysis is routinely performed to confirm that the synthesized product has the expected atomic composition. The analysis typically focuses on the percentages of carbon (C), hydrogen (H), and nitrogen (N), which are the primary elemental constituents of this class of compounds.
The process involves the complete combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and quantified. From the masses of these products, the original mass percentages of carbon, hydrogen, and nitrogen in the sample are calculated.
The experimentally determined percentages are then compared with the calculated values derived from the compound's proposed molecular formula. A close agreement between the found and calculated values, typically within a margin of ±0.4%, provides strong evidence for the compound's identity and purity. For example, the elemental analysis of a synthesized pyrazolo[1,5-a]pyrimidine derivative showed a close correlation between the calculated and found values for C, H, and N, supporting the proposed structure. ekb.eg
Table 2: Elemental Analysis Data for a Pyrazolo[1,5-a]pyrimidine Derivative (C₁₇H₁₁N₅O)
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 67.77 | 67.19 |
| Hydrogen (H) | 3.68 | 3.43 |
| Nitrogen (N) | 23.24 | 22.96 |
This table is interactive. You can sort and filter the data.
Discrepancies between the experimental and theoretical values can indicate the presence of impurities, residual solvent, or an incorrect structural assignment. Therefore, elemental analysis is an essential component of the comprehensive characterization of novel this compound derivatives.
Computational and Quantum Chemical Studies on Pyrazolo 1,5 a Pyrimidine 3,7 Diamine Systems
Density Functional Theory (DFT) Investigations of Electronic Structure
Density Functional Theory (DFT) has become a important tool for investigating the electronic characteristics of heterocyclic systems like pyrazolo[1,5-a]pyrimidines. researchgate.net Methods such as B3LYP, often paired with basis sets like 6-311+G**, are commonly employed to calculate various electronic parameters. researchgate.netjchemrev.com These studies reveal how the distribution of electrons influences the molecule's behavior and properties. For the broader class of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, DFT has been used to analyze electronic structure, which in turn helps in understanding their optical and biological properties. rsc.org
In studies of various pyrazolo[1,5-a]pyrimidine derivatives, the HOMO and LUMO distributions have been calculated to understand intramolecular charge transfer (ICT). researchgate.netrsc.org For instance, in a study of 3-(4-methyl-phenylazo)-6-(4-nitro-phenylazo)-2,5,7-triaminopyrazolo[1,5-a]pyrimidine dyes, the introduction of different substituent groups was found to alter the HOMO and LUMO energy levels. jchemrev.com The HOMO-LUMO energy gap is also a key parameter in evaluating the stability of different molecular structures. nih.gov A smaller energy gap generally corresponds to higher reactivity and lower kinetic stability.
Table 1: Frontier Molecular Orbital Energies and Properties for a Substituted Triaminopyrazolo[1,5-a]pyrimidine Derivative (Compound 52b) (Data extracted from a study on related dye molecules)
| Parameter | Value (gas phase) |
| HOMO Energy | -5.73 eV |
| LUMO Energy | -2.14 eV |
| Energy Gap (ΔE) | 3.59 eV |
| Dipole Moment (µ) | 5.28 Debye |
| Source: Adapted from a computational study on pyrazolo pyrimidine (B1678525) derivatives. jchemrev.com |
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule's surface. It helps identify the electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions, including hydrogen bonding and reactivity patterns. researchgate.netrsc.org The MEP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.
For the pyrazolo[1,5-a]pyrimidine scaffold, MEP studies show that the nitrogen atoms of the heterocyclic rings are typically regions of negative potential, making them key sites for hydrogen bonding. rsc.org In pyrazolo[1,5-a]pyrimidine-3,7-diamine, the amino groups would introduce additional nucleophilic sites, while the hydrogen atoms of these amines would represent electrophilic regions, capable of acting as hydrogen bond donors.
Geometrical Optimization and Conformational Analysis
Geometrical optimization is a computational process used to find the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on the potential energy surface. researchgate.net For pyrazolo[1,5-a]pyrimidine systems, DFT methods like B3LYP are used to calculate optimized bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com These optimized structures are crucial for accurate calculations of other molecular properties.
Conformational analysis explores the different spatial arrangements of a molecule (conformers) and their relative energies. The pyrazolo[1,5-a]pyrimidine core is a rigid and planar N-heterocyclic system. nih.gov However, substituents, particularly at the amino groups, can rotate, leading to different conformers. Computational studies can determine the most stable conformer by comparing their calculated energies. For instance, in related pyrazolo[3,4-d]pyrimidine derivatives, different conformers were obtained and their relative energies calculated to identify the most stable forms. researchgate.net
Tautomerism and Energy Barriers
Tautomerism, the interconversion of structural isomers through proton migration, is a key feature of many heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines. The presence of amino groups and ring nitrogens in this compound allows for several potential tautomeric forms. Computational studies are essential for determining the relative stability of these tautomers and the energy barriers for their interconversion. researchgate.net
Studies on related pyrazolopyrimidines, such as 4-aminopyrazolo[3,4-d]pyrimidine, have shown that the amino tautomer is generally more stable than the imino tautomer. researchgate.net Similarly, investigations into pyrazolo[1,5-a]pyrimidin-7(4H)-ones have identified multiple plausible tautomers, with X-ray crystallography confirming the dominant form in the solid state. nih.gov DFT calculations can provide the relative energies (ΔE) and Gibbs free energies (ΔG) of different tautomers in the gas phase or solution, predicting their equilibrium populations. researchgate.net
Table 2: Calculated Relative Energies of Tautomers for a Related Pyrazolopyrimidine System (Illustrative data based on studies of 4-aminopyrazolo[3,4-d]pyrimidine)
| Tautomer | Relative Energy (ΔE) (kcal/mol) |
| Amino Form (Canonical) | 0.00 (most stable) |
| Imino Form 1 | > 5.0 |
| Imino Form 2 | > 10.0 |
| Source: General findings from computational studies on aminopyrazolopyrimidines. researchgate.net |
Computational Prediction of Reaction Pathways and Regioselectivity
DFT calculations are powerful tools for predicting the outcomes of chemical reactions by modeling reaction mechanisms, transition states, and energy barriers. In the synthesis of pyrazolo[1,5-a]pyrimidines, a key consideration is regioselectivity, which dictates which of several possible isomers is formed. nih.gov
The primary synthetic route involves the condensation of a 3-aminopyrazole (B16455) with a 1,3-biselectrophilic compound. nih.gov Computational studies can model the reaction pathway, identifying the transition states for the formation of different regioisomers. By comparing the activation energies, chemists can predict which product will be favored kinetically. For example, microwave-assisted synthesis of certain pyrazolo[1,5-a]pyrimidines has shown high regioselectivity, which can be rationalized by computational modeling of the reaction intermediates and transition states. nih.gov These models help explain why one nitrogen atom of the aminopyrazole preferentially attacks a specific electrophilic center over another, leading to the observed product. nih.govresearchgate.net
Mechanistic Biological Investigations of Pyrazolo 1,5 a Pyrimidine 3,7 Diamine Derivatives in Cellular and Enzymatic Systems
Kinase Inhibitory Mechanisms
Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold are recognized as potent protein kinase inhibitors (PKIs), playing a crucial role in targeted therapies for various diseases, including cancer. nih.govrsc.org Protein kinases are key regulators of cellular signaling pathways, and their frequent dysregulation in diseases like cancer makes them important targets for small-molecule inhibitors. rsc.org
ATP-Competitive and Allosteric Inhibition Modes
Pyrazolo[1,5-a]pyrimidine derivatives have been shown to act as both ATP-competitive and allosteric inhibitors of protein kinases. nih.govrsc.org In ATP-competitive inhibition, these compounds bind to the ATP-binding site of the kinase, preventing the natural substrate, ATP, from binding and thereby inhibiting kinase activity. The pyrazolo[1,5-a]pyrimidine scaffold is crucial for this interaction, often forming key hydrogen bonds with the hinge region of the kinase. mdpi.com For instance, the N1 atom of the pyrazolo[1,5-a]pyrimidine core can form a hydrogen bond with the backbone amide of key residues in the hinge region, such as Met592 in Tropomyosin receptor kinase A (TrkA). mdpi.com
Modifications at various positions of the pyrazolo[1,5-a]pyrimidine ring system can influence the binding affinity and selectivity of these inhibitors. nih.gov Substitutions at the 3-, 5-, and 7-positions of the pyrimidine (B1678525) ring, or the 4- and 6-positions of the pyrazole (B372694) ring, have been shown to enhance interactions with specific protein targets through hydrogen bonding, hydrophobic interactions, and π–π stacking. nih.gov
Inhibition of Specific Protein Kinase Families
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for the development of inhibitors targeting a wide array of protein kinase families.
Cyclin-Dependent Kinases (CDKs): Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govrsc.orgnih.govtriazolo[1,5-c]pyrimidine derivatives have been identified as novel CDK2 inhibitors. rsc.org Docking studies have shown that these compounds fit well into the CDK2 active site, forming essential hydrogen bonds with residues like Leu83. rsc.org Certain thioglycoside derivatives of these scaffolds have demonstrated potent inhibitory activity against CDK2/cyclin A2. rsc.org
B-Raf and MEK: The Raf-MEK-ERK signaling pathway is critical in many cancers, particularly melanoma. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of B-Raf kinase. rsc.orgnih.gov Their inhibitory effects on B-Raf and MEK kinases are particularly relevant in the context of melanoma treatment. rsc.org
Pim-1 Kinase: Pim-1 is a serine/threonine kinase often overexpressed in various human tumors. Pyrazolo[1,5-a]pyrimidine compounds have been developed as potent and selective inhibitors of Pim-1. nih.gov These inhibitors have been shown to suppress the phosphorylation of the pro-apoptotic protein BAD, a downstream target of Pim-1, in cellular assays. nih.gov A lead compound from this series demonstrated high selectivity for Pim-1 against a panel of 119 other oncogenic kinases. nih.gov
Modulation of Other Enzymatic Pathways
Beyond kinase inhibition, pyrazolo[1,5-a]pyrimidine derivatives have been found to modulate other enzymatic pathways.
nSMase2 Inhibition: Novel pyrazolo[1,5-a]pyrimidine-3,5-diamines have been identified as inhibitors of neutral sphingomyelinase 2 (nSMase2). researchgate.net nSMase2 is an enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) to ceramide and phosphocholine, and its inhibition is an area of interest for various therapeutic applications. researchgate.net
Mycobacterial ATP Synthase Inhibition: Pyrazolo[1,5-a]pyrimidines are potent inhibitors of mycobacterial ATP synthase, a critical enzyme for the growth of Mycobacterium tuberculosis. nih.govmdpi.com These compounds have shown potent in vitro growth inhibition of M. tuberculosis. nih.gov The mechanism of inhibition involves binding to the ATP synthase complex and disrupting its function. embopress.org
Cellular Effects and Pathway Perturbations
The enzymatic inhibition by pyrazolo[1,5-a]pyrimidine derivatives translates into significant cellular effects.
Cell Cycle Progression: By inhibiting CDKs, these compounds can halt the cell cycle. For instance, a potent CDK2 inhibitor from the pyrazolo[3,4-d]pyrimidine series was shown to cause a significant alteration in cell cycle progression in HCT-116 cancer cells. rsc.org Similarly, silencing of the Pim-1 gene, a target of pyrazolo[1,5-a]pyrimidine inhibitors, leads to inhibition of cell cycle progression. nih.gov
Gene Expression Modulation: The inhibition of signaling pathways by these compounds can lead to downstream changes in gene expression. While direct studies on gene expression modulation by pyrazolo[1,5-a]pyrimidine-3,7-diamine are not detailed in the provided context, the inhibition of transcription-regulating kinases implies such effects.
Apoptosis Induction: Inhibition of pro-survival kinases like Pim-1 can lead to the induction of apoptosis. Pyrazolo[1,5-a]pyrimidine inhibitors of Pim-1 have been shown to induce apoptosis in cancer cell lines. nih.gov
In Vitro Antiproliferative Activity against Diverse Cell Lines
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated broad in vitro antiproliferative activity against a variety of cancer cell lines. nih.govrsc.org
| Compound Class | Target Cell Lines | Observed Activity | Reference |
| Pyrazolo[3,4-d]pyrimidine derivatives | MCF-7 (breast), HCT-116 (colorectal), HepG-2 (liver) | Potent cytotoxic activities with low IC50 values. | rsc.org |
| N-phenyl-pyrazolo[1,5-a]pyrimidine | MCF-7 (breast), HepG-2 (liver) | Pharmacological activities against these cell lines. | nih.gov |
| Pyrazolo[1,5-a]pyrimidine Pim-1 inhibitors | PC-3 (prostate) | Suppression of 2-dimensional colony formation. | nih.gov |
| 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines | Mycobacterium tuberculosis | Potent in vitro growth inhibition. | nih.govmdpi.com |
These findings underscore the potential of the pyrazolo[1,5-a]pyrimidine scaffold in the development of novel therapeutic agents targeting a range of diseases through diverse mechanisms of action. nih.govrsc.org
Exploration of Pyrazolo 1,5 a Pyrimidine 3,7 Diamine in Emerging Research Areas
Applications in Dyes and Pigments
Research into the applications of Pyrazolo[1,5-a]pyrimidine-3,7-diamine in the field of dyes and pigments has primarily centered on its use as a key intermediate in the formulation of oxidation hair dyes. This compound belongs to the class of heterocyclic bases, which are fundamental precursors in permanent hair coloring products.
In this context, this compound functions as an oxidation dye precursor, also known as a primary intermediate. Such precursors are typically colorless or low-color molecules that, when combined with an oxidizing agent (commonly hydrogen peroxide) and a coupler (a secondary intermediate), react to form larger chromophores within the hair shaft. This process creates a permanent color that is resistant to washing.
The versatility of this compound allows for its inclusion in a variety of dye compositions to produce a wide spectrum of shades. It is often formulated alongside other primary intermediates, such as para-phenylenediamines and para-aminophenols, as well as various couplers like meta-aminophenols, meta-phenylenediamines, and other heterocyclic compounds. The final color outcome is dependent on the specific combination of precursors and couplers used in the formulation.
Formulations containing this compound are designed to deliver vibrant and long-lasting color with good fastness properties against external factors like shampooing, light, and perspiration. Its derivatives are also mentioned in the context of direct dyes, which are pre-colored molecules that adhere to the hair surface without a chemical reaction. Specifically, it has been listed as a component in compositions that may include azo and azomethine dyes.
The following table summarizes the documented applications of this compound in dye formulations as found in emerging research and patent literature.
| Application Type | Role of Compound | Associated Dye Classes | Common Formulation Components |
| Permanent Hair Dyes | Oxidation Dye Precursor (Heterocyclic Base) | Oxidation Dyes | Oxidizing agents (e.g., hydrogen peroxide), Couplers (e.g., meta-aminophenols, meta-phenylenediamines), Other primary intermediates (e.g., para-phenylenediamines) |
| Direct Hair Dyes | Component in Dye Compositions | Azo Dyes, Azomethine Dyes | Pre-formed color molecules |
It is important to note that while the utility of this compound as a precursor is established, detailed studies on the specific chromophoric properties and performance metrics of dyes synthesized solely from this compound are not extensively detailed in the reviewed literature. Its primary role appears to be as a foundational element in complex dye formulations.
Future Directions and Challenges in Pyrazolo 1,5 a Pyrimidine 3,7 Diamine Research
Development of Novel and Efficient Synthetic Routes
A primary challenge in the study of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is the development of synthetic routes that are both novel and efficient. The traditional and most common method for creating the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction of 3-aminopyrazole (B16455) precursors with 1,3-biselectrophilic compounds. nih.gov While effective, this method can sometimes lack regioselectivity and may require harsh conditions or produce waste, prompting the search for more sustainable and efficient alternatives.
Future research is focused on several key areas to improve synthesis:
Microwave-Assisted Synthesis: This technique has shown promise in reducing reaction times and increasing yields for pyrazolo[1,5-a]pyrimidine synthesis. nih.gov For example, a microwave-assisted approach was successfully used for the regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov
Green Chemistry Approaches: The use of environmentally benign solvents, such as water, and catalysts is a significant goal. nih.gov One study demonstrated the use of deep eutectic solvents (DES) for the synthesis of certain pyrazolo[1,5-a]pyrimidine derivatives, offering benefits like a benign environment and high yields. ias.ac.in
Flow Chemistry: Continuous flow synthesis presents an opportunity for scalable and controlled production of these compounds, which is crucial for potential pharmaceutical manufacturing.
Catalytic Methods: The use of transition metal catalysts, such as palladium, has expanded the synthetic possibilities, allowing for the introduction of diverse functional groups through cross-coupling reactions. nih.govrsc.org This is particularly important for creating libraries of compounds for screening. For instance, palladium-catalyzed direct C-H arylation has been used for the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines. rsc.org
A significant challenge remains in the regioselective synthesis of compounds with specific substitution patterns like the 3,7-diamine. Often, the synthesis yields a mixture of isomers, requiring difficult purification steps. nih.gov For example, the reaction of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with certain electrophiles can lead to different isomeric derivatives. nih.gov The synthesis of 3-amino derivatives has been achieved through methods like the catalytic reduction of a 3-nitro group, highlighting a route that could be adapted for the 3,7-diamine scaffold. nih.gov
Optimization of Selectivity and Potency through Rational Design
The pyrazolo[1,5-a]pyrimidine scaffold is a versatile framework for developing inhibitors of various enzymes, particularly protein kinases. nih.govrsc.org A key challenge is to design derivatives with high potency against the desired target and high selectivity over other related proteins to minimize off-target effects. biorxiv.org
Rational design strategies are crucial for optimizing these properties. Structure-Activity Relationship (SAR) studies are fundamental to this process, providing insights into how different substituents on the pyrazolo[1,5-a]pyrimidine core influence biological activity. rsc.orgmdpi.com Modifications at positions 2, 3, 5, and 7 have been shown to significantly affect the compound's binding affinity to protein targets. nih.govnih.gov
Key considerations for optimization include:
Hinge-Binding Interactions: The pyrazolo[1,5-a]pyrimidine moiety is often essential for forming hydrogen bonds with the hinge region of kinase ATP-binding sites. mdpi.com
Exploiting Specific Pockets: Introducing various substituents allows the molecule to interact with different pockets within the target protein's active site, enhancing both potency and selectivity. For example, in the development of PI3Kδ inhibitors, a morpholine (B109124) group at the C(7) position was found to be crucial for interacting with the catalytic site. nih.gov
Macrocyclization: This strategy can constrain the molecule's conformation, which can lead to increased potency and selectivity. This approach was used to develop a highly selective Casein Kinase 2 (CK2) inhibitor from a pyrazolo[1,5-a]pyrimidine scaffold. biorxiv.org
A patent for Pyrazolo[1,5-a]pyrimidine-5,7-diamine compounds demonstrated their potential as Cyclin-Dependent Kinase (CDK) inhibitors, highlighting the importance of the diamine substitution pattern for this class of targets. google.com The rational design of future 3,7-diamine derivatives will build upon these findings, exploring how different amine substitutions at these positions can fine-tune the interaction with the target protein.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational and experimental methods is accelerating the drug discovery process for pyrazolo[1,5-a]pyrimidine derivatives. nih.gov Molecular modeling techniques, such as molecular docking, provide valuable insights into the binding modes of these compounds with their protein targets. nih.govrsc.org
Future research will increasingly rely on this integrated approach:
Molecular Docking: This is used to predict the binding affinity and orientation of newly designed compounds within the active site of a target protein, helping to prioritize which compounds to synthesize and test. nih.govresearchgate.net For example, docking studies were used to understand how pyrazolo[1,5-a]pyrimidine derivatives bind to CDK2, confirming that they fit well into the active site and form essential hydrogen bonds. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the potency of novel derivatives.
In Silico ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the design phase. rsc.org This helps to identify candidates with better drug-like properties.
Advanced Spectroscopic and Crystallographic Techniques: X-ray crystallography is invaluable for determining the precise binding mode of a compound, providing a detailed map for further rational design. biorxiv.org Advanced NMR techniques are also crucial for confirming the structure of synthesized compounds. eurjchem.com
These computational methods, when used in a feedback loop with experimental synthesis and biological testing, create a powerful cycle for the rapid optimization of lead compounds. researchgate.net
Diversification of Research into New Application Domains
While the primary focus of research on pyrazolo[1,5-a]pyrimidine derivatives has been on their use as kinase inhibitors for cancer therapy, the versatile nature of this scaffold suggests potential in a variety of other therapeutic areas. nih.govresearchgate.net A significant future direction is the systematic exploration of these other applications.
Emerging and potential application domains include:
Anti-diabetic Agents: Derivatives have been investigated as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. nih.gov
Anti-inflammatory and Autoimmune Diseases: Given their role as kinase inhibitors, including PI3Kδ, these compounds are being explored for inflammatory conditions like asthma and COPD. nih.govmdpi.com
Neurodegenerative Diseases: The inhibition of certain kinases is a therapeutic strategy for diseases like Alzheimer's, presenting another avenue for these compounds. google.com
Infectious Diseases: Pyrazolo[1,5-a]pyrimidines have shown potential as antiviral, antimicrobial, and antibacterial agents. ias.ac.ineurjchem.comresearchgate.net
Material Science: The fused heterocyclic system of pyrazolo[1,5-a]pyrimidines can exhibit interesting photophysical properties, making them candidates for use in materials science, such as in the development of chemosensors. nih.gov
The challenge lies in systematically screening existing libraries of pyrazolo[1,5-a]pyrimidine-3,7-diamine and its analogs against a broader range of biological targets and in designing new derivatives specifically for these non-cancer applications. This diversification will broaden the potential impact of this important class of compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
